Superior Clinical Efficacy of Dagrocorat (as Prodrug) vs. Prednisone in Rheumatoid Arthritis
In a 2-week Phase 2 clinical trial in rheumatoid arthritis patients with inadequate response to methotrexate, the dagrocorat prodrug (PF-04171327) demonstrated statistically significant and clinically meaningful improvements over placebo and numerically greater improvement than prednisone. Prednisone 5 mg failed to show a statistically significant difference from placebo [1].
| Evidence Dimension | Mean Change from Baseline in DAS28-4(CRP) Score at Week 2 |
|---|---|
| Target Compound Data | PF-04171327 10 mg: -0.73 (p=0.0141 vs placebo); PF-04171327 25 mg: -1.26 (p<0.0001 vs placebo) |
| Comparator Or Baseline | Prednisone 5 mg (not statistically significant vs placebo); Placebo |
| Quantified Difference | PF-04171327 25 mg showed a reduction of -1.26 over placebo, while prednisone 5 mg was not significant. |
| Conditions | Phase 2, randomized, double-blind, placebo- and active-controlled trial; adult RA patients on background methotrexate; n=21-22 per arm; oral once daily dosing for 2 weeks |
Why This Matters
This demonstrates that the dagrocorat prodrug achieves a rapid onset of efficacy that is statistically robust where a clinically relevant comparator dose of prednisone (5 mg) does not, highlighting its potential as a more effective oral GR-targeted therapy.
- [1] Stock T, Fleishaker D, Wang X, et al. Phase 2 Evaluation Of PF-04171327, a Dissociated Agonist Of The Glucocorticoid Receptor, For The Treatment Of Rheumatoid Arthritis In Patients With An Inadequate Response To Methotrexate. ACR Meeting Abstracts. 2013; Abstract 2336. View Source
